(S)-Nafadotride tartrate

説明

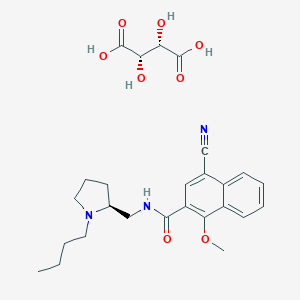

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPHJTZRFZTRKU-FJMPKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582029 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173429-65-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Binding Characteristics of S Nafadotride Tartrate

Dopamine (B1211576) D3 Receptor Affinity and Selectivity Profile

The affinity and selectivity of (S)-Nafadotride have been extensively characterized using various in vitro techniques, revealing its preferential binding to the dopamine D3 receptor.

Radioligand binding assays utilizing recombinant human dopamine receptors expressed in cell lines are crucial for determining the binding affinity of compounds. In these assays, (S)-Nafadotride (levo-nafadotride) demonstrates a high potency for the human dopamine D3 receptor. nih.gov Studies using [¹²⁵I]iodosulpride as the radioligand show that the levoisomer of nafadotride (B131982) has an apparent inhibitory constant (Ki) of 0.3 nM at the human D3 receptor. nih.gov In contrast, it exhibits a significantly lower affinity for other dopamine receptor subtypes, with micromolar affinity for D1 and D4 receptors and negligible affinity for various other receptor types. nih.govmdpi.com

| Receptor | Cell Line | Radioligand | (S)-Nafadotride Ki (nM) | Source |

|---|---|---|---|---|

| Human Dopamine D3 | Recombinant | [¹²⁵I]iodosulpride | 0.3 | nih.gov |

| Human Dopamine D2 | Recombinant | [¹²⁵I]iodosulpride | ~3.0 | nih.gov |

| Human Dopamine D4 | - | - | Micromolar Affinity | mdpi.com |

| Human Dopamine D1 | - | - | Micromolar Affinity | nih.gov |

Nafadotride's interaction with dopamine receptors is stereoselective, with the levoisomer ((S)-Nafadotride) being markedly more potent than the dextroisomer. nih.gov The levoisomer displays the high affinity for the D3 receptor, with a Ki value of 0.3 nM. nih.gov In comparison, the dextroisomer shows a 20-fold lower apparent affinity for the D3 receptor. nih.gov Furthermore, the dextroisomer also exhibits reduced selectivity for the D3 receptor over the D2 receptor, with only a 2-fold preference. nih.gov This highlights that the specific stereochemical configuration of the (S)-isomer is critical for both high-affinity binding to the D3 receptor and its selectivity.

(S)-Nafadotride is characterized as a preferential D3 receptor antagonist, meaning it binds with higher affinity to D3 receptors than to D2 receptors, though it is not entirely exclusive. nih.gov In vitro studies using recombinant human receptors have established that the levoisomer is approximately 10 times less potent at the human D2 receptor compared to the D3 receptor. nih.govmit.edu Other reports confirm this range of selectivity, citing a 9.6-fold to 20-fold higher affinity for the D3 versus the D2 receptor. baillement.comwikipedia.org When evaluated in rat brain tissue using quantitative autoradiography, l-nafadotride (B15124039) demonstrated a 2.3-fold higher affinity for cerebellar dopamine D3 sites compared to [³H]quinpirole-labeled sites in the caudate/putamen, which are rich in D2 receptors. nih.gov

| Selectivity (D2 Ki / D3 Ki) | System | Source |

|---|---|---|

| ~10-fold | Recombinant Human Receptors | nih.govmit.edu |

| 9.6-fold | - | wikipedia.org |

| 10 to 20-fold | - | baillement.com |

| 2.3-fold | Rat Brain (Autoradiography) | nih.gov |

Functional Antagonism at Dopamine Receptors

Beyond its binding characteristics, (S)-Nafadotride's functional activity confirms its role as a dopamine receptor antagonist.

Functional assays in cells engineered to express specific dopamine receptors provide insight into a compound's antagonist properties. In dopamine D3 receptor-transfected NG-108 15 cells, dopamine agonists like quinpirole (B1680403) stimulate cell proliferation (mitogenesis). nih.gov (S)-Nafadotride (l-nafadotride) exhibits no intrinsic agonist activity in this system; it does not stimulate mitogenesis on its own. nih.gov However, it effectively antagonizes the mitogenetic response induced by quinpirole. nih.gov This inhibition is competitive, and the potency of this antagonism is quantified by a pA2 value of 9.6. nih.gov The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

(S)-Nafadotride acts as a pure, competitive antagonist at both D3 and D2 receptors. nih.gov This means it binds to the receptor at the same site as the agonist but does not activate it, thereby blocking the agonist's effect. Its antagonist potency, however, mirrors its binding selectivity. nih.gov In a comparative functional assay using dopamine D2 receptor-transfected Chinese Hamster Ovary (CHO) cells, l-nafadotride also behaves as a competitive antagonist of quinpirole-induced mitogenesis. nih.gov In this D2 system, it demonstrates an 11-fold lower potency than what is observed in the D3 receptor-transfected cells, further confirming its preferential antagonism at the D3 receptor. nih.gov

| Receptor | Cell Line | Assay | Agonist | (S)-Nafadotride Activity | Potency (pA2) | Source |

|---|---|---|---|---|---|---|

| Dopamine D3 | NG-108 15 | Inhibition of Mitogenesis | Quinpirole | Competitive Antagonist | 9.6 | nih.gov |

| Dopamine D2 | CHO | Inhibition of Mitogenesis | Quinpirole | Competitive Antagonist | ~8.5 (11-fold lower) | nih.gov |

Interactions with Other Neurotransmitter Receptors (if relevant for selectivity context)

The selectivity of a compound for its primary target is a critical aspect of its pharmacological profile. In the case of (S)-Nafadotride, its interaction with other neurotransmitter receptors has been examined to contextualize its primary activity at dopamine D3 receptors.

Research findings indicate that the active isomer, l-nafadotride, demonstrates a low affinity for other dopamine receptor subtypes. nih.gov Specifically, it exhibits micromolar affinity for dopamine D1 and D4 receptors. nih.gov Furthermore, its binding affinity at a range of other non-dopaminergic receptors is considered negligible. nih.gov This pharmacological profile underscores the compound's preferential, though not exclusive, interaction with the D3 receptor.

For comparative purposes, the binding affinities of various dopaminergic compounds are presented below, highlighting the relative selectivity of (S)-Nafadotride.

| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |

| (S)-Nafadotride | D3 | 0.3 | ~10-fold for D3 |

| D2 | ~3.0 | ||

| (+)-UH 232 | D3 | - | ~20-fold for D3 |

| D2 | - | ||

| U 99194A | D3 | - | ~20-fold for D3 |

| D2 | - | ||

| Raclopride (B1662589) | D3 | 3.5 | ~0.5-fold for D3 |

| D2 | 1.8 | ||

| Amisulpride | D3 | 3.2 | ~0.875-fold for D3 |

| D2 | 2.8 | ||

| SB-277011-A | D3 | - | ~100-fold for D3 |

| D2 | - | ||

| GR 218231 | D3 | - | ~100-fold for D3 |

| D2 | - |

Table 1: Comparative Receptor Binding Affinities. medchemexpress.compsu.eduresearchgate.net This table provides a comparison of the binding affinities (Ki values) and selectivity of (S)-Nafadotride and other dopamine receptor ligands. A lower Ki value indicates a higher binding affinity.

In functional assays, (S)-Nafadotride acts as a pure, competitive antagonist at both dopamine D2 and D3 receptors. nih.gov In cells engineered to express human dopamine D3 receptors, (S)-nafadotride demonstrates no intrinsic activity on its own but effectively counteracts the effects of the dopamine agonist quinpirole. nih.gov A similar competitive antagonism is observed at human dopamine D2 receptors, although with approximately 11-fold lower potency. nih.gov This antagonistic action, combined with its binding preference, establishes (S)-Nafadotride as a potent and preferential dopamine D3 receptor antagonist in laboratory settings. nih.gov

In Vivo Pharmacological Characterization of S Nafadotride Tartrate

Effects on Central Dopaminergic and Other Neurotransmitter Systems

The influence of (S)-Nafadotride tartrate on neurochemical pathways is central to its pharmacological profile. Its primary action as a D3 receptor antagonist dictates its modulatory effects on dopamine (B1211576) and other key neurotransmitter systems, particularly in brain regions dense with D3 receptors like the limbic structures.

Modulation of Biogenic Amine Levels in Striatum and Hippocampus (Dopamine, DOPAC, HVA, 3-MT, 5-HT, 5-HIAA, Noradrenaline)

Studies investigating the biochemical effects of this compound have shown that, unlike classic D2 receptor antagonists, it does not significantly alter the basal levels of several key biogenic amines and their metabolites in the striatum. psu.edupsu.edu Research indicates that this compound did not influence the levels of dopamine (DA), its metabolites 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxytyramine (3-MT) in the striatum. nih.govpsu.edu This is a notable distinction from drugs like haloperidol (B65202), which typically elevate dopamine turnover, reflected by increased DOPAC and HVA levels. psu.edu Specifically, at lower doses that are effective in behavioral models, this compound does not modify striatal HVA levels.

Similarly, the compound did not appear to affect the serotonergic or noradrenergic systems within the striatum and hippocampus, with no significant changes observed in the levels of 5-hydroxytryptamine (5-HT), its metabolite 5-hydroxyindoleacetic acid (5-HIAA), or noradrenaline (NA). nih.gov

Table 1: Effect of this compound on Biogenic Amine and Metabolite Levels

| Compound | Brain Region | Effect |

|---|---|---|

| Dopamine (DA) | Striatum | No significant change nih.govpsu.edu |

| DOPAC | Striatum | No significant change nih.govpsu.edu |

| HVA | Striatum | No significant change nih.govpsu.edu |

| 3-MT | Striatum | No significant change nih.govpsu.edu |

| 5-HT | Striatum & Hippocampus | No significant change nih.gov |

| 5-HIAA | Striatum & Hippocampus | No significant change nih.gov |

Impact on Dopamine and Serotonin (B10506) Synthesis Rates

In line with its minimal impact on basal monoamine levels, this compound does not appear to affect the synthesis rates of dopamine and serotonin. The rate of dopamine synthesis, often measured by the accumulation of L-DOPA after inhibition of DOPA decarboxylase, was found to be unaffected in the striatum following administration of the compound. researchgate.net Likewise, the synthesis rate of serotonin in both the striatum and hippocampus was not altered. nih.gov This suggests that the D3 receptor antagonism by this compound does not engage the feedback mechanisms that typically regulate the synthesis of these neurotransmitters.

Table 2: Effect of this compound on Neurotransmitter Synthesis Rates

| Synthesis Rate | Brain Region | Effect |

|---|---|---|

| Dopamine | Striatum | No significant change nih.govresearchgate.net |

Behavioral Phenotype Assessment

The behavioral effects of this compound in rodent models are consistent with its role as a D3 receptor antagonist, showing a capacity to stimulate motor activity under certain conditions and modulate conditioned behaviors, often in a manner distinct from classic antipsychotics.

Effects on Spontaneous Locomotion and General Motor Activity in Rodents

The role of the dopamine D3 receptor in locomotion is complex, with evidence suggesting it has an inhibitory influence. psu.edu Consequently, antagonism of the D3 receptor is often associated with an increase in motor activity. At lower doses, this compound has been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice. However, there are some mixed reports, with other studies noting that the compound did not increase motor activity above saline levels but did effectively block the hypoactivity induced by D3 receptor agonists. researchgate.net This suggests that while it can stimulate locomotion, its most robust effect may be the reversal of D3-agonist-induced motor suppression. researchgate.net Furthermore, this compound has been found to inhibit the development of locomotor sensitization to drugs like amphetamine. psu.edu At higher doses, its effects can become inhibitory.

Modulation of Conditioned Behavioral Responses, including Catalepsy and Exploratory Activity

This compound's influence on conditioned behaviors highlights its dose-dependent effects. While low doses can increase exploratory activity, such as climbing in mice, high doses produce catalepsy, a state of motor immobility often associated with D2 receptor blockade. This cataleptic effect is similar to that produced by haloperidol.

In more complex behavioral paradigms, this compound administered alone did not impact performance in a spatial reversal learning task. nih.gov However, when co-administered with the D2/D3 agonist quinpirole (B1680403), it exacerbated the learning deficit induced by the agonist. nih.gov This indicates a complex interaction between D2 and D3 receptor systems in the modulation of cognitive flexibility and conditioned responses.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dihydroxyphenylacetic acid (DOPAC) |

| 3-methoxytyramine (3-MT) |

| 5-hydroxyindoleacetic acid (5-HIAA) |

| 5-hydroxytryptamine (5-HT) / Serotonin |

| 7-OH-DPAT |

| Amphetamine |

| Apomorphine |

| Clozapine (B1669256) |

| Dopamine (DA) |

| GR218,231 |

| Haloperidol |

| Homovanillic acid (HVA) |

| L-DOPA |

| L741,626 |

| Noradrenaline (NA) |

| PD 128907 |

| PG01037 |

| Prolactin (PRL) |

| Quinpirole |

Assessment of Anxiolytic-like Effects in Animal Models

This compound, a dopamine D3 receptor antagonist, has demonstrated anxiolytic-like effects in various animal models. nih.gov Studies indicate that its mechanism of action is comparable to the effects of the well-known anxiolytic, diazepam. bioworld.com

In the Vogel conflict drinking test, this compound produced a dose-dependent anxiolytic-like effect in rodents. bioworld.com Notably, at effective doses, the compound did not interfere with water intake or the threshold current, nor did it alter spontaneous locomotor activity in mice or rats. bioworld.com This suggests a specific anxiolytic action without the sedative side effects often associated with other anxiolytic agents. bioworld.com The results from these studies propose that dopamine D3 receptor antagonists like this compound could have a therapeutic role in managing anxiety. nih.govbioworld.com

Further research has explored the compound's effects in other anxiety models. For instance, while not directly studying (S)-Nafadotride, related research on dopamine D2 receptor involvement in the dorsal hippocampus and nucleus accumbens has shown that manipulation of this system can induce anxiolytic-like effects and learning deficits. researchgate.net This highlights the complexity of the dopaminergic system in anxiety regulation.

Table 1: Anxiolytic-like Effects of this compound in Animal Models

| Animal Model | Effect | Key Findings |

| Vogel Conflict Drinking Test | Dose-dependent anxiolytic-like effect | Comparable to diazepam at higher doses; No effect on water intake, threshold current, or locomotor activity. bioworld.com |

Influence on Yawning and Irritability

The role of this compound in modulating behaviors such as yawning has been a subject of investigation, providing insights into the function of D3 receptors. Studies have shown that dopamine agonists can induce a biphasic response in yawning, with low doses increasing the behavior and higher doses inhibiting it. nih.gov This has led to the hypothesis that D3 receptor activation induces yawning, while D2 receptor activation at higher doses has an inhibitory effect. nih.govnih.gov

(S)-Nafadotride, as a D3-preferring antagonist, has been used to probe this phenomenon. Research indicates that it can inhibit yawning induced by D3 receptor agonists. nih.govnih.gov For example, pretreatment with (S)-Nafadotride dose-dependently inhibited the yawning induced by the D2/D3 agonist PD-128,907. nih.gov Interestingly, at certain doses, (S)-Nafadotride was observed to increase yawning elicited by a high dose of PD-128,907. nih.gov This complex interaction underscores the delicate balance between D2 and D3 receptor activity in mediating this behavior. While direct studies on irritability are less specific, the modulation of the dopaminergic system is known to influence such states.

Table 2: Influence of this compound on Yawning

| Agonist | (S)-Nafadotride Effect | Implication |

| PD-128,907 (low dose) | Dose-dependent inhibition of yawning. nih.gov | Supports the role of D3 receptor antagonism in reducing agonist-induced yawning. nih.gov |

| PD-128,907 (high dose) | Significant increase in yawning at certain antagonist doses. nih.gov | Suggests a complex interaction with D2 receptor activity. nih.gov |

Neurophysiological and Metabolic Changes

Alterations in Local Cerebral Glucose Utilization (LCGU) Patterns

The administration of this compound has been shown to induce significant changes in local cerebral glucose utilization (LCGU), indicating alterations in neuronal activity in specific brain regions. nih.gov Studies using the [14C]-2-deoxyglucose method in freely-moving rats have revealed that (S)-Nafadotride produces a distinct pattern of metabolic changes. nih.gov

Significant increases in LCGU were observed in several brain areas following the administration of l-Nafadotride (B15124039). nih.gov These regions include the lateral preoptic area, lateral habenula, caudate, septal area, entorhinal cortex, and various thalamic and hypothalamic areas. nih.gov This pattern of altered glucose utilization is unique and suggests that the blockade of D3 receptors by (S)-Nafadotride has a widespread impact on limbic and related brain circuits. nih.gov These findings point towards the potential for D3 receptor antagonists to modulate neuronal activity in a manner that could be relevant for antipsychotic effects. nih.gov

D3 Receptor-Selective Doses and Their Impact on Neuronal Activity

At doses considered selective for the D3 receptor, this compound exerts specific effects on neuronal activity without significantly engaging D2 receptors. nih.gov Research has established that doses of l-nafadotride that are behaviorally active are substantially lower than those required to produce significant in vivo occupancy of D2 receptors. nih.gov

The impact of these D3-selective doses on neuronal activity is evident from the observed changes in LCGU. nih.gov The increased metabolic activity in limbic-associated areas like the septal area and entorhinal cortex following l-nafadotride administration highlights the functional consequence of D3 receptor blockade. nih.gov This selective modulation of neuronal circuits is a key aspect of the pharmacological profile of this compound. While some earlier D3 receptor antagonists like nafadotride (B131982) were found to induce hypermotility, more selective antagonists developed later did not show this effect at D3-selective doses in novel environments, suggesting a more nuanced role for the D3 receptor in locomotor activity. mdpi.com

Therapeutic Research Applications and Preclinical Efficacy of S Nafadotride Tartrate

Research in Substance Use Disorders and Addiction Models

The role of the dopamine (B1211576) D3 receptor in reward and motivation has made it a key target for research into substance use disorders. (S)-Nafadotride and other D3 antagonists have been studied for their potential to modulate the neurobiological changes associated with addiction.

Behavioral sensitization, the augmented locomotor response to repeated psychostimulant administration, is a widely used animal model for the neuroadaptations that occur during the development of addiction. nih.gov Research has shown that the dopamine system, particularly D2 and D3 receptors, plays a crucial role in this phenomenon. While D2 receptor activation increases locomotion, D3 receptor stimulation is thought to inhibit it. nih.gov

A key study demonstrated that the D3 receptor antagonist nafadotride (B131982) inhibits the development of locomotor sensitization to amphetamine. nih.gov The hypothesis tested was that tolerance to the inhibitory effects of D3 receptors on locomotion contributes to the development of sensitization. By blocking these receptors with nafadotride, the progressive increase in the locomotor response to repeated amphetamine administration was prevented. nih.gov This finding directly implicates the D3 receptor as a critical mediator in the long-lasting behavioral changes induced by psychostimulants.

Table 2: Effect of (S)-Nafadotride on Amphetamine-Induced Locomotor Sensitization

| Treatment Group | Locomotor Response to Amphetamine | Development of Sensitization | Reference |

|---|---|---|---|

| Amphetamine Only | Progressive increase with repeated administration | Yes | nih.gov |

| Nafadotride + Amphetamine | Augmentation of locomotor response is inhibited | No | nih.gov |

Beyond locomotor activity, a critical aspect of addiction is compulsive drug-seeking behavior and the high rate of relapse, often triggered by drug-associated cues. A growing body of evidence suggests that D3 receptor antagonists can powerfully modulate these behaviors. oup.com The D3 receptor is believed to be integral to the mechanisms by which environmental cues associated with drug use can trigger craving and relapse. oup.com

Preclinical studies using other selective D3 receptor antagonists, such as SB-277011-A, have shown that blocking these receptors can dose-dependently attenuate the reinstatement of cocaine-seeking behavior triggered by either a priming dose of the drug or by drug-associated cues. oup.comnih.gov Importantly, this effect appears to be specific to drug-related reward, as D3 antagonism did not block the seeking of natural rewards like sucrose (B13894) in some studies. oup.com These findings suggest that D3 receptor blockade does not simply cause general anhedonia but specifically targets the pathological motivation for drug-seeking. oup.comnih.gov This research strongly implies that D3 antagonists, as a class, could be a valuable therapeutic strategy for preventing relapse in individuals with substance use disorders. oup.comnih.gov

Research in Movement Disorders, particularly Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease Models

(S)-Nafadotride tartrate has been a significant pharmacological tool in the investigation of movement disorders, most notably Levodopa-induced dyskinesia (LID), a debilitating complication arising from long-term Levodopa (L-dopa) therapy for Parkinson's disease (PD). parkinson.orgnih.gov Research has focused on the role of the dopamine D3 receptor, for which (S)-Nafadotride is a potent and preferential antagonist, in the underlying pathophysiology of LID. nih.gov

Role of Dopamine D3 Receptor Upregulation in LID Pathophysiology

The development of LID is closely associated with neuroadaptations in the dopamine system following chronic L-dopa administration. nih.gov A key finding in preclinical models and studies of individuals with PD is the upregulation of dopamine D3 receptors in the striatum. parkinson.orgresearchgate.net Long-term treatment with L-dopa leads to elevated levels of D3 receptors in the brain, a phenomenon believed to be a contributing factor to the involuntary movements characteristic of LID. parkinson.org Studies have demonstrated that within the striatum, the quantity of D3 receptors is significantly increased in the context of LID. researchgate.net Furthermore, the level of D3 receptor expression has been shown to correlate directly with the intensity and severity of dyskinesia, suggesting a pivotal role for this receptor subtype in the manifestation of these motor complications. researchgate.net This upregulation contributes to altered D1 and D3 receptor-mediated signaling, a consequence of the progressive loss of dopamine terminals and the non-physiological, pulsatile stimulation of dopamine receptors by exogenous L-dopa. dovepress.com

Attenuation of Dyskinesia in Preclinical Models via D3 Receptor Antagonism

Given the evidence implicating D3 receptor upregulation in LID, antagonism of this receptor has emerged as a promising therapeutic strategy. Preclinical research using animal models of Parkinson's disease has demonstrated that blocking D3 receptors can alleviate dyskinetic behaviors. For instance, studies with D3 receptor antagonists have shown a capacity to attenuate L-dopa-associated abnormal involuntary movements (AIMs) in rat models of LID. nih.gov The principle is that by selectively blocking the overexpressed D3 receptors, the aberrant signaling cascades that lead to dyskinesia can be normalized without compromising the anti-parkinsonian benefits of L-dopa. parkinson.org Research with various D3-targeting compounds continues to evaluate their efficacy against D1 receptor agonist-induced dyskinetic behaviors. binghamton.edu The experimental drug IRL790, which also blocks the D3 receptor, was found to reduce dyskinesia in study participants while maintaining the positive effects of levodopa. parkinson.org These findings collectively support the hypothesis that D3 receptor antagonists, such as (S)-Nafadotride, represent a viable pharmacological approach for managing LID. nih.gov

| Compound Class | Model | Key Finding | Reference |

|---|---|---|---|

| D3 Receptor Antagonist (PG01037) | Unilaterally lesioned rat model of PD | Attenuated L-dopa associated abnormal involuntary movements (AIMs) in a dose-dependent manner. | nih.gov |

| D3 Receptor Antagonist (IRL790) | Clinical trial in PD patients with LID | Reduced dyskinesia without diminishing the positive effects of levodopa. | parkinson.org |

| Various D3 Receptor Antagonists | 6-OHDA rodent model | Evaluated effects on D1 receptor agonist-induced dyskinetic behavior. | binghamton.edu |

Modulation of D1R-D3R Heteromerization in the Context of LID

Recent research has uncovered a more complex mechanism involving the interaction between dopamine D1 and D3 receptors. These receptors can form heterodimers (D1R-D3R heteromers), which are signaling complexes with distinct functional properties. researchgate.net Abnormal levels of D1R-D3R heteromers have been identified in the dorsal striatum and are correlated with the development of LID. researchgate.net Pathologically, the formation of these heteromers appears to alter intracellular signaling. Specifically, heterodimerization with the D3 receptor seems to abolish the specific signaling pathways typically mediated by the D3 receptor alone, while strongly enabling and possibly amplifying D1 receptor signals. researchgate.net This enhanced D1 receptor signaling is linked to the abnormal activation of downstream pathways, such as the PKA-Shp-2-Erk1/2 pathway, which are implicated in the synaptic plasticity changes that underpin LID. researchgate.net Therefore, the pathological expression of D1R-D3R heteromers may be a key mechanism contributing to the aberrant signaling that drives dyskinesia. Antagonism of the D3 receptor component of this heteromer by compounds like (S)-Nafadotride could potentially modulate the function of this complex and normalize the pathological signaling.

Research in Sexual Dysfunctions and Ejaculatory Control

The role of the central dopamine system in regulating sexual function is well-established, and specific receptor subtypes are subjects of intense investigation. This compound has been instrumental in elucidating the function of dopamine D3 receptors in the neural circuits governing ejaculation.

Involvement of Dopamine D3 Receptors in Supraspinal Ejaculatory Command within the Medial Preoptic Area (MPOA)

The medial preoptic area (MPOA) of the hypothalamus is a critical command center for male sexual behavior, including ejaculation. nih.govfree.fr Dopamine is known to be released in the MPOA before and during copulation, where it acts to facilitate sexual function. free.frnih.gov Research using targeted microinjections in rat models has provided direct evidence for the involvement of D3 receptors in this process. When a preferential D3 receptor agonist, 7-OH-DPAT, was microinjected into the MPOA of anesthetized rats, it induced ejaculation-related responses even in the absence of sexual stimuli. nih.gov Crucially, this effect was almost completely abolished when this compound was co-administered into the MPOA. nih.gov This finding strongly supports the hypothesis that the supraspinal command of ejaculation is mediated specifically by dopamine D3 receptors within the MPOA. nih.gov

| Compound(s) Injected into MPOA | Observed Effect | Interpretation | Reference |

|---|---|---|---|

| 7-OH-DPAT (D3 Agonist) | Induced ejaculation-related responses in 8 of 10 rats. | Activation of D3 receptors in the MPOA triggers ejaculatory command. | nih.gov |

| 7-OH-DPAT + this compound (D3 Antagonist) | The effect of the D3 agonist was mostly abolished. | Blockade of D3 receptors in the MPOA prevents the initiation of the ejaculatory command. | nih.gov |

Potential as a Pharmacological Target for Human Ejaculatory Disorders

The precise identification of D3 receptors in the MPOA as key mediators of ejaculation has significant clinical implications. Ejaculatory dysfunctions are common male sexual health issues. nih.gov The experimental results demonstrating that a D3 antagonist can block the centrally-mediated ejaculatory response highlight these receptors as a promising target for the development of new pharmacological treatments for human ejaculatory disorders. nih.gov By modulating the activity of D3 receptors, it may be possible to develop therapies for conditions such as premature ejaculation. The specificity of this mechanism offers the potential for targeted treatments with fewer side effects than less selective drugs.

Research in Cognitive Flexibility and Reversal Learning

This compound has been a valuable pharmacological tool in preclinical studies investigating the neurobiological underpinnings of cognitive flexibility and reversal learning. These cognitive functions are crucial for adapting behavior in response to changing environmental contingencies. Research in this area has often focused on elucidating the specific roles of dopamine receptor subtypes, particularly the D2 and D3 receptors, in these processes.

Impact on Quinpirole-Induced Reversal Deficits

Preclinical research has demonstrated that systemic administration of the dopamine D2/D3 receptor agonist quinpirole (B1680403) can significantly impair reversal learning. nih.govfrontiersin.org In a typical experimental paradigm, rats are trained on a spatial discrimination task, where they learn to associate one of two levers with a reward. After reaching a set criterion, the reward contingency is reversed, requiring the animal to inhibit the previously learned response and learn a new association.

Studies have shown that quinpirole administration impairs this reversal phase, leading to an increase in perseverative errors, where the animal continues to respond to the previously correct but now incorrect lever. nih.gov This deficit in cognitive flexibility is thought to be mediated by the stimulation of D2-like receptors. frontiersin.org

The involvement of D3 receptors in this quinpirole-induced deficit has been investigated using this compound. In one study, while this compound administered alone did not affect reversal performance, its co-administration with quinpirole resulted in a more complex pattern of deficits, affecting both the reversal and retention phases of the task. nih.gov This suggests that while D2 receptor stimulation is a primary driver of the quinpirole-induced perseverative behavior, D3 receptors also play a modulatory role in these learning processes. nih.gov The impairment observed with the combined administration was associated with both perseverative and learning errors. nih.gov

| Compound | Receptor Target | Effect on Reversal Learning (Alone) | Effect on Quinpirole-Induced Deficit |

|---|---|---|---|

| Quinpirole | D2/D3 Agonist | Impairs reversal learning (increased perseverative errors) | N/A |

| This compound | Selective D3 Antagonist | No alteration in reversal performance | Did not block the deficit; co-administration affected reversal and retention |

| Raclopride (B1662589) | D2/D3 Antagonist | No alteration in reversal performance | Blocked the reversal deficit |

Differential Roles of Dopamine D2 and D3 Receptors in Learning Processes

The distinct effects observed with different dopaminergic compounds in reversal learning tasks underscore the differential roles of D2 and D3 receptors in cognitive processes. nih.gov While both are part of the D2-like family of receptors, evidence suggests they can have opposing effects on learning and memory. nih.gov

In the context of cognitive flexibility, the ability of the D2/D3 antagonist raclopride to block quinpirole-induced reversal deficits, while the selective D3 antagonist this compound does not, points to a primary role for D2 receptors in the expression of perseverative behavior in this model. nih.govfrontiersin.org The distinct outcomes following the co-administration of this compound and quinpirole further highlight the complex and distinct contributions of D2 and D3 receptors to the ability to flexibly adapt behavior. nih.gov

| Receptor | Effect of Activation on Memory Consolidation | Compound Example (Effect) |

|---|---|---|

| Dopamine D2 Receptor | Facilitation | Quinpirole (Mimics facilitatory effect) |

| Dopamine D3 Receptor | Inhibition | This compound (Antagonism improves memory disruption) |

Advanced Research Methodologies and Techniques in S Nafadotride Tartrate Studies

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are crucial for understanding the extent to which a drug binds to its target receptor in a living organism at pharmacologically relevant doses. These studies provide a bridge between in vitro binding affinities and in vivo functional effects.

Quantitative Assessment of Dopamine (B1211576) D2 Receptor Occupancy by (S)-Nafadotride Tartrate in Animal Models

One key study utilized adult male Sprague-Dawley rats to measure the in vivo occupancy of D2 receptors by nafadotride (B131982). The findings from this research indicated a dose-dependent increase in D2 receptor occupancy. For instance, a subcutaneous administration of 3 mg/kg of l-Nafadotride (B15124039) resulted in the protection of 13% of D2 receptors. When the dose was increased to 10 mg/kg, the protection of D2 receptors rose to 71% following subcutaneous administration and 40% after intraperitoneal administration. These results suggest that at doses exceeding 1 mg/kg (s.c.) or 3 mg/kg (i.p.), the blockade of D2 receptors likely contributes to the pharmacological actions of nafadotride.

Below is an interactive data table summarizing the in vivo D2 receptor occupancy by l-Nafadotride.

| Administration Route | Dose (mg/kg) | D2 Receptor Protection (%) |

| Subcutaneous (s.c.) | 3 | 13 |

| Subcutaneous (s.c.) | 10 | 71 |

| Intraperitoneal (i.p.) | 10 | 40 |

Application of EEDQ Inactivation and Ex Vivo Binding for Receptor Occupancy Determination

A specific and effective technique for determining in vivo receptor occupancy is the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), an irreversible dopamine receptor antagonist. This method involves administering the drug of interest, in this case, this compound, followed by a dose of EEDQ. The pretreatment with this compound will protect a certain percentage of the receptors from irreversible inactivation by EEDQ.

The degree of receptor protection is then quantified through ex vivo binding assays. In these assays, brain tissue is collected, and the number of available receptors is measured using a radiolabeled ligand, such as [3H]spiperone for D2 receptors. The difference in radioligand binding between animals treated with and without this compound prior to EEDQ administration provides a quantitative measure of in vivo receptor occupancy. This methodology has been successfully applied to demonstrate the dose-dependent occupancy of D2 receptors by nafadotride in preclinical models.

Neurochemical Analysis Techniques

Neurochemical analysis techniques are instrumental in understanding the effects of this compound on the synthesis, release, and metabolism of neurotransmitters, particularly biogenic amines like dopamine.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/ED) for Biogenic Amine Quantification

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/ED) is a highly sensitive and specific method used to quantify biogenic amines and their metabolites in biological samples, including brain tissue. This technique separates compounds in a sample based on their physicochemical properties as they pass through a chromatographic column. The electrochemical detector then measures the current generated by the oxidation or reduction of the electroactive compounds, such as dopamine and its metabolites, as they elute from the column.

While direct studies employing HPLC/ED to specifically measure biogenic amine changes following this compound administration were not identified in the reviewed literature, this technique is a standard and vital tool in the field of dopamine pharmacology. It is routinely used to assess how dopamine receptor antagonists alter dopamine turnover. For example, a study on the effects of nafadotride did note that at lower doses that increased locomotor activity, there were no modifications in striatal homovanillic acid levels, a key dopamine metabolite often measured by HPLC/ED nih.gov.

Quantitative Autoradiography using [14C]-2-deoxyglucose for Cerebral Glucose Utilization

Quantitative autoradiography with [14C]-2-deoxyglucose is a powerful technique for mapping regional brain function by measuring local cerebral glucose utilization. The principle of this method is that the brain uses glucose as its primary energy source, and the rate of glucose utilization is coupled to neuronal activity. [14C]-2-deoxyglucose, a radiolabeled glucose analog, is taken up by active neurons but is not fully metabolized, causing it to be trapped within the cells. The amount of accumulated radioactivity in different brain regions, visualized by autoradiography, is therefore proportional to the rate of glucose utilization and, by extension, to the level of functional activity in those regions.

Although specific studies utilizing this technique to investigate the effects of this compound on cerebral glucose utilization were not found in the available literature, this method is highly relevant for understanding the functional consequences of dopamine receptor modulation. For instance, it could be used to map the specific brain circuits affected by the D3 receptor antagonism of this compound, providing insights into its mechanisms of action on behavior and cognition.

Behavioral Paradigms in Preclinical Research

Behavioral paradigms in preclinical research are essential for evaluating the in vivo effects of compounds like this compound on complex behaviors that are relevant to human psychiatric and neurological disorders.

Research on nafadotride has demonstrated distinct behavioral effects that are dose-dependent. At lower doses, ranging from 0.1 to 1 mg/kg, l-nafadotride has been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice nih.gov. This stimulant effect at low doses is in contrast to the effects of typical dopamine D2 receptor antagonists like haloperidol (B65202).

However, at higher doses, from 1 to 100 mg/kg, nafadotride exhibits effects more characteristic of D2 receptor blockade. These include the induction of catalepsy, a state of motor immobility, and the antagonism of apomorphine-induced climbing behavior nih.gov. The biphasic dose-response profile observed in these behavioral paradigms highlights the complex pharmacology of this compound, likely reflecting its preferential D3 receptor antagonism at lower doses and additional D2 receptor engagement at higher doses.

Below is a data table summarizing the dose-dependent behavioral effects of l-Nafadotride in rodents nih.gov.

| Dose Range (mg/kg) | Behavioral Effect in Rats | Behavioral Effect in Mice |

| 0.1 - 1 | Increased spontaneous locomotion | Increased climbing behavior |

| 1 - 100 | Produces catalepsy | Antagonizes apomorphine-induced climbing |

Comparative Analysis with Other Dopamine Receptor Ligands

Differentiation from Dopamine (B1211576) D2 Receptor Antagonists (e.g., Haloperidol (B65202), Raclopride)

(S)-Nafadotride is distinguished from typical antipsychotics like haloperidol and raclopride (B1662589) primarily by its receptor selectivity profile. While haloperidol and raclopride are potent antagonists of the dopamine D2 receptor, (S)-Nafadotride exhibits a notable preference for the D3 receptor.

Haloperidol, a butyrophenone (B1668137) derivative, is a cornerstone of traditional antipsychotic therapy and acts as a potent antagonist at D2 receptors. researchgate.net This strong D2 receptor blockade is central to its therapeutic effects but is also associated with a high incidence of extrapyramidal side effects. In contrast, l-nafadotride (B15124039), the active enantiomer, demonstrates a tenfold lower potency at the human recombinant D2 receptor compared to the D3 receptor. nih.gov

Raclopride, a substituted benzamide, is another selective D2 receptor antagonist widely used in both clinical and research settings, particularly as a radioligand in positron emission tomography (PET) studies to quantify D2 receptor availability. nih.govnih.gov Its high affinity for D2 receptors is a defining characteristic. nih.gov

The key distinction lies in the selectivity ratio. While (S)-Nafadotride does possess an affinity for D2 receptors, its significantly higher affinity for D3 receptors sets it apart from the D2-centric profiles of haloperidol and raclopride. This preferential binding to D3 receptors suggests a different mechanism of action and a potentially distinct therapeutic and side-effect profile.

Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine D2 and D3 Receptors

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| (S)-Nafadotride | ~3 | 0.3 | ~10 |

| Haloperidol | ~2 | ~10 | ~0.2 |

| Raclopride | ~1 | ~9 | ~0.11 |

Note: Ki values are approximate and can vary depending on the experimental conditions. The selectivity ratio is calculated as Ki(D2)/Ki(D3). A higher ratio indicates greater selectivity for the D3 receptor.

Distinctions from Atypical Antipsychotics with D4 Receptor Preference (e.g., Clozapine)

Clozapine (B1669256), the archetypal atypical antipsychotic, possesses a complex and broad receptor binding profile. A notable feature of clozapine is its higher affinity for the dopamine D4 receptor compared to the D2 receptor. nih.gov This D4 preference is one of the hypotheses put forward to explain its unique efficacy, particularly in treatment-resistant schizophrenia.

In contrast, (S)-Nafadotride has a low affinity for the D4 receptor, with Ki values generally in the micromolar range. nih.gov Its pharmacological actions are primarily mediated through its interaction with D2 and, more potently, D3 receptors. This divergence in affinity for the D4 receptor represents a fundamental difference in the molecular targets of (S)-Nafadotride and clozapine. While both are considered "atypical" in their departure from the classical D2 antagonist profile, their pathways to achieving this atypically diverge significantly at the D4 receptor.

Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine D2, D3, and D4 Receptors

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) |

|---|---|---|---|

| (S)-Nafadotride | ~3 | 0.3 | >1000 |

| Clozapine | ~160-385 | ~555 | ~24 |

Note: Ki values are approximate and can vary depending on the experimental conditions.

Comparison with Other Selective Dopamine D3 Receptor Antagonists (e.g., (+)-S 14297, GR 103,691, U 99194, SB-277011-A)

The development of selective dopamine D3 receptor antagonists has been an area of intense research to explore the therapeutic potential of targeting this receptor. (S)-Nafadotride is an important compound in this class, and its properties are best understood in comparison to other D3-selective ligands.

(+)-S 14297 and GR 103,691 are characterized by their very high selectivity for the D3 receptor over the D2 receptor, with selectivity ratios of approximately 61 and 60, respectively. nih.gov This makes them highly valuable research tools for elucidating the specific functions of the D3 receptor.

U 99194 exhibits a moderate preference for the D3 receptor, with a D2/D3 selectivity ratio of about 14. nih.gov

SB-277011-A is another highly selective D3 receptor antagonist, with a selectivity of approximately 100-fold over the D2 receptor. nih.gov It is also brain-penetrant and has been extensively used in preclinical studies. nih.govnih.gov

In this context, (S)-Nafadotride, with a D2/D3 selectivity ratio of around 9-10, is considered a preferential, rather than a highly selective, D3 receptor antagonist. nih.govnih.gov While it demonstrates a clear predilection for the D3 receptor, its affinity for the D2 receptor is more pronounced compared to agents like (+)-S 14297, GR 103,691, and SB-277011-A. This dual action at both D3 and D2 receptors may contribute to a unique pharmacological profile, potentially offering a different therapeutic window compared to more highly selective D3 antagonists.

Table 3: Comparative Binding Affinities and Selectivity of Dopamine D3 Receptor Antagonists

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| (S)-Nafadotride | ~3 | 0.3 | ~10 |

| (+)-S 14297 | ~305 | 5 | ~61 |

| GR 103,691 | ~24 | 0.4 | ~60 |

| U 99194 | ~2240 | 160 | ~14 |

| SB-277011-A | ~1000 | 10 | ~100 |

Note: Ki values are approximate and can vary depending on the experimental conditions. The selectivity ratio is calculated as Ki(D2)/Ki(D3). A higher ratio indicates greater selectivity for the D3 receptor.

Challenges and Future Directions in S Nafadotride Tartrate Research

Further Elucidating D3 Receptor Specificity In Vivo Across Diverse Pharmacological Contexts

A primary challenge in the study of (S)-Nafadotride tartrate lies in definitively characterizing its in vivo selectivity for the D3 receptor over the highly homologous D2 receptor. While in vitro studies have established (S)-Nafadotride as a potent and preferential D3 receptor antagonist, its in vivo receptor interaction profile is more complex and appears to be dose-dependent. nih.govnih.gov

Research has shown that at lower doses, (S)-Nafadotride's effects are consistent with D3 receptor antagonism. For instance, low doses of nafadotride (B131982) have been observed to increase spontaneous locomotion in habituated rats, an effect not typically seen with D2 receptor-preferring antagonists like haloperidol (B65202). nih.gov However, at higher doses, (S)-Nafadotride can produce effects indicative of D2 receptor blockade, such as catalepsy. nih.govnih.gov One study determined that blockade of D2 receptors contributes to the pharmacological effects of nafadotride at doses above 1 mg/kg (s.c.) or 3 mg/kg (i.p.) in rats. nih.gov This dose-dependent duality underscores the challenge of maintaining D3 selectivity in a whole-animal system.

The structural and pharmacological similarities between D2 and D3 receptors have historically hindered the development of truly selective ligands. nih.govfrontiersin.org This lack of highly selective tools complicates the interpretation of in vivo studies. Future research must continue to employ a multi-faceted approach to dissect the precise contribution of D3 versus D2 receptor blockade to the behavioral and physiological effects of (S)-Nafadotride across various pharmacological contexts. This includes utilizing advanced imaging techniques like Positron Emission Tomography (PET) with selective radioligands, although the development of such ligands for the D3 receptor has been challenging. nih.gov Further studies in genetically modified animal models, such as D3 receptor knockout mice, will also be instrumental in isolating the specific effects mediated by the D3 receptor.

| Dose and Administration Route | Percentage of D2 Receptor Protection |

|---|---|

| 10 mg/kg (s.c.) | 71% |

| 10 mg/kg (i.p.) | 40% |

| 3 mg/kg (s.c.) | 13% |

Data from a study measuring in vivo occupancy of D2 receptors by l-Nafadotride in rats, suggesting a dose-dependent contribution of D2 receptor blockade to its pharmacological effects. nih.gov

Investigating Novel Therapeutic Applications Beyond Established Indications

The preferential affinity of this compound for the D3 receptor has opened avenues for investigating its therapeutic potential beyond traditional antipsychotic applications. The distinct anatomical distribution of D3 receptors in brain regions associated with reward, motivation, and cognition suggests their involvement in a range of neuropsychiatric disorders.

A significant area of investigation is the potential use of D3 receptor antagonists in the treatment of substance use disorders. Preclinical evidence strongly indicates that these compounds can regulate the motivation to self-administer drugs and disrupt cue-induced craving. nih.gov Selective D3 antagonists have shown efficacy in animal models of addiction to various substances, including cocaine and opioids. frontiersin.org The rationale is that repeated drug exposure can lead to changes in D3 receptor expression in the brain's reward circuitry, and antagonizing these receptors could help normalize these pathological changes. nih.govfrontiersin.org

Another promising therapeutic area is the management of cognitive deficits associated with neuropsychiatric disorders like schizophrenia. maastrichtuniversity.nl Cognitive impairment is a core feature of schizophrenia that is not adequately addressed by current antipsychotic medications, which primarily target D2 receptors. nih.govnih.gov The localization of D3 receptors in brain regions crucial for cognitive functions, such as the prefrontal cortex, supports the hypothesis that D3 receptor modulation could offer a novel approach to enhancing cognition. nih.gov Preclinical studies have shown that D3 receptor antagonists can improve performance in various cognitive tasks. maastrichtuniversity.nl

Future research should focus on well-designed preclinical studies to further validate these potential applications for (S)-Nafadotride and other selective D3 antagonists. These studies should utilize a range of animal models that accurately reflect the complexities of addiction and cognitive impairment.

Integration of Advanced Computational Modeling in Drug Discovery Initiatives

The development of selective D3 receptor ligands like this compound has been significantly aided by advancements in computational modeling. These in silico techniques have become indispensable tools in modern drug discovery, allowing for a more rational and efficient design of novel compounds. mdpi.comdntb.gov.ua

Virtual screening is one such computational method that has been successfully employed to identify novel D3 receptor ligands from large chemical libraries. nih.gov This approach involves docking virtual compounds into a 3D model of the D3 receptor and predicting their binding affinity. This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic interactions between a ligand and its receptor at an atomic level. nih.govfrontiersin.org By simulating the movement of atoms over time, MD can reveal key binding modes, conformational changes in the receptor upon ligand binding, and the energetic factors that contribute to binding affinity and selectivity. mdpi.comnih.gov For instance, MD simulations can help elucidate why a particular ligand, such as (S)-Nafadotride, shows preference for the D3 over the D2 receptor, despite their high similarity.

The integration of these computational approaches, often in combination with experimental techniques, is crucial for the future development of D3 receptor modulators with improved selectivity and pharmacokinetic properties. As our understanding of the structural biology of G-protein coupled receptors continues to grow, so too will the power and predictive accuracy of these computational models.

| Computational Method | Application in D3 Receptor Research |

|---|---|

| Virtual Screening (e.g., AutoDock Vina) | High-throughput identification of potential D3 receptor ligands from large compound libraries. nih.gov |

| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic binding process, receptor conformational changes, and the basis of ligand selectivity. mdpi.comnih.gov |

| MM/GBSA Calculations | Estimation of the binding free energy of ligand-receptor complexes to predict binding affinity. nih.gov |

Translating Preclinical Findings to Clinical Research Paradigms and Biomarker Identification

A significant hurdle in the development of any new therapeutic agent, including this compound, is the translation of promising preclinical findings into successful clinical outcomes. yuntsg.comnih.govnih.gov This "translational gap" is often due to the inherent differences between animal models and human disease, as well as the complexity of clinical trial design and execution. ppd.comlonza.com

One of the key challenges is the need for reliable biomarkers to objectively measure target engagement and therapeutic response in clinical trials. For D3 receptor antagonists, a critical biomarker would be one that confirms the drug is binding to D3 receptors in the human brain at a therapeutic dose. The development of selective PET imaging agents for the D3 receptor is a high priority for facilitating this. nih.gov Such tools would allow for in vivo quantification of receptor occupancy and help to establish a clear relationship between dose, target engagement, and clinical efficacy.

Genetic biomarkers also hold promise for personalizing treatment with D3 receptor antagonists. For example, certain single nucleotide polymorphisms (SNPs) in the DRD3 gene have been associated with an increased risk for opioid use disorder. nih.govnih.govicuddr.org Identifying patients with these genetic markers could help to select individuals who are most likely to respond to treatment with a D3 receptor antagonist.

Furthermore, preclinical electrophysiological biomarkers of D3 receptor antagonism are being explored. One study identified such a biomarker using the selective D3-receptor antagonist PF-04363467, which could potentially be translated to clinical studies to monitor drug effects on brain activity. researchgate.net

Overcoming the challenges of clinical translation will require a concerted effort to develop and validate these and other biomarkers, as well as to design more innovative and efficient clinical trials. A deeper understanding of the molecular and systems-level effects of (S)-Nafadotride in both preclinical models and human subjects will be essential for its successful clinical development.

Q & A

Q. What methodologies assess the compound’s interaction with excipients in formulation development?

- Methodological Answer : Use differential scanning calorimetry (DSC) and XRD to detect physical interactions (e.g., eutectic formation). For chemical stability, employ accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-MS .

Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Detailed protocols for synthesis, characterization, and assay conditions must be included (e.g., solvent ratios, instrument parameters) .

- Statistical Transparency : Report effect sizes, p-values, and confidence intervals. Use open-source tools like R or Python for reproducibility .

- Validation Criteria : Adhere to ICH guidelines for analytical method validation (specificity, accuracy, precision) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。